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Method Summary

The core of this method involves protein precipitation for plasma and a single-step dilution for urine, followed by

analysis using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-

MS/MS) [1].

Analytes: Apixaban, Betrixaban, Edoxaban, Rivaroxaban.

Matrices: Human Plasma and Urine.
Key Features: Simple sample preparation, rapid analysis (7 min runtime), and simultaneous quantification

of multiple drugs.

Materials and Reagents

Analytes and Internal Standards (IS): Reference standards for all four DOACs. Deuterated internal
standards are recommended (e.g., 2H6-Edoxaban) [1].

Solvents: HPLC-grade or higher Acetonitrile, Methanol, and Water.
Mobile Phase Additives: Formic Acid or Ammonium Acetate.

Biological Matrices: Control human plasma and urine.

Equipment and Instrumentation

UPLC System: Equipped with an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent [1].
Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

Lab Equipment: Centrifuge, micropipettes, vortex mixer, and ultrasonic bath.
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Sample Preparation Procedures

For Plasma Samples

Protein Precipitation: Mix a 100 µL aliquot of plasma with a known volume of internal standard working

solution. Add 300 µL of acetonitrile, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g.,
13,000 × g) for 10 minutes [1].

Dilution: Transfer the clean supernatant and dilute it with an appropriate volume of mobile phase A before
injection into the UPLC-MS/MS system [1].

For Urine Samples

One-Step Dilution: Dilute a urine sample (e.g., 20 µL) with a known volume of internal standard working
solution and mobile phase. Vortex to ensure homogeneity before injection [1]. This non-invasive approach

is simple and fast.

UPLC-MS/MS Analysis Conditions

Chromatographic Conditions

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1].
Mobile Phase:

A: Aqueous phase (e.g., 5 mM Ammonium Acetate in water or water with 0.1% Formic Acid).
B: Organic phase (e.g., Acetonitrile with 0.1% Formic Acid).

Gradient Elution: Use a gradient program to achieve separation over 7 minutes. A representative gradient
might start at 10% B, increase to 90% B, and then re-equilibrate [1].

Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.

Injection Volume: 5 μL.

Mass Spectrometric Conditions

Ionization Mode: Electrospray Ionization (ESI), positive ion mode [1].

Detection Mode: Multiple Reaction Monitoring (MRM).
Source and Gas Parameters:

Capillary Voltage: 3.0 kV (example)

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10004761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004761/
https://www.smolecule.com/products/s548875?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Desolvation Temperature: 500°C

Desolvation Gas Flow: 1000 L/hr
MRM Transitions: The specific MRM parameters for each analyte are as follows [1]:

Compound
Precursor Ion > Product Ion
(m/z)

Dwell Time
(s)

Cone Voltage
(V)

Collision Energy
(eV)

Edoxaban 548.1 > 366.3 0.05 57 26

2H6-
Edoxaban

554.1 > 372.3 0.05 60 27

Apixaban 460.1 > 443.2 0.05 200 55

Rivaroxaban 436.0 > 145.0 0.05 168 40

Betrixaban 452.1 > 324.2 0.05 90 55

Method Validation Summary

The developed method was validated for linearity, precision, accuracy, and recovery in both plasma and urine,

meeting standard acceptance criteria [1].

Linearity & Sensitivity

Matrix Compound Linear Range (ng/mL) Calibration Curve R² LLOQ (ng/mL)

Plasma Edoxaban 1–500 Y = 0.0052X + 0.000502 0.9991 1

Plasma Apixaban 1–500 Y = 0.00403X + 0.00119 0.9986 1

Plasma Rivaroxaban 1–500 Y = 0.00604X + 0.00198 0.9992 1

Plasma Betrixaban 1–500 Y = 0.00529X + 0.00228 0.9990 1

Urine Edoxaban 10–10,000 Y = 0.00234X + 0.00648 0.9992 10

Urine Apixaban 10–10,000 Y = 0.00313X + 0.00308 0.9993 10
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Matrix Compound Linear Range (ng/mL) Calibration Curve R² LLOQ (ng/mL)

Urine Rivaroxaban 10–10,000 Y = 0.00270X + 0.00440 0.9992 10

Urine Betrixaban 10–10,000 Y = 0.00208X + 0.00333 0.9956 10

Precision, Accuracy, and Recovery

Data shown for Edoxaban as an example. All analytes showed results within acceptance criteria [1].

Matrix
QC
Level

Concentration
(ng/mL)

Intra-day
Precision
(RSD%)

Intra-day
Accuracy
(RE%)

Inter-day
Precision
(RSD%)

Inter-day
Accuracy
(RE%)

Matrix
Effect
(%)

Recovery
(%)

Plasma LLOQ 1 14.7 -6.6 Data
available

in source

Data
available

in source

86.5–
97.5

93.5–
104.7

Plasma LQC 3 8.1 -0.8 Data

available
in source

Data

available
in source

- -

Plasma MQC 100 2.8 7.7 Data
available

in source

Data
available

in source

- -

Plasma HQC 400 2.9 7.0 Data

available
in source

Data

available
in source

- -

Urine - - - - - - 97.0–
101.9

85.1–99.5

Experimental Workflow and Chemical Structure

The following diagram illustrates the overall experimental workflow, from sample collection to data analysis.
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Plasma Preparation Path Urine Preparation Path

Sample Collection

Aliquot Plasma Aliquot Urine

Add Internal Standard

Precipitate Proteins
(ACN)

Centrifuge

Collect Supernatant

Inject into UPLC-MS/MS

Add Internal Standard

Dilute with Mobile Phase

Data Acquisition & Analysis

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548875?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Application Notes

Clinical Utility: This method is suitable for therapeutic drug monitoring of Edoxaban in patients with special
clinical factors such as extreme age, severe renal impairment, or potential drug-drug interactions [1].

Urine as a Surrogate: The successful quantification in urine suggests its potential use as a non-invasive
surrogate matrix for plasma monitoring, as DOAC levels in urine correlate well with plasma concentrations

[1].
Stability: Ensure stability of samples during routine handling and storage. The method validated stability

under various conditions within acceptable limits (±15%) [1]. Always establish stability for specific storage
conditions in your laboratory.

Troubleshooting:
Signal Suppression/Enhancement: Monitor matrix effects in different lots of plasma/urine. The use

of stable isotope-labeled internal standards is highly recommended to compensate for any variability
[1].

Chromatographic Performance: If peak shape deteriorates, consider conditioning the UPLC
column or adjusting the gradient program. Baseline separation from other analytes and matrix

components is critical [1].

Conclusion

This protocol provides a reliable, simple, and high-throughput method for the simultaneous determination of

Edoxaban and other DOACs in human plasma and urine. The method demonstrates excellent performance in terms

of sensitivity, precision, and accuracy, making it fit-for-purpose for clinical monitoring and pharmacokinetic

studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b548875#determination-of-edoxaban-in-

human-plasma-urine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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